molecular formula C14H19NO4 B6644192 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid

Cat. No.: B6644192
M. Wt: 265.30 g/mol
InChI Key: KIDWGMDIWRUWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a methoxy group, a methyl group, and a benzoyl group attached to an amino acid backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-methoxy-4-methylbenzoic acid, which is then reacted with an appropriate amine to form the benzoylamino intermediate. This intermediate is further reacted with 2-methylbutanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-[(3-methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-5-6-11(7-12(8)19-4)13(16)15-10(3)9(2)14(17)18/h5-7,9-10H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDWGMDIWRUWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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